Ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)thiazole-4-carboxylate, commonly known as ETCT, is a synthetic compound that has been widely used in scientific research applications. ETCT is a thiazole derivative that has been synthesized using various methods, and it exhibits a range of biochemical and physiological effects.
Scientific Research Applications
Photoreaction Studies
Photoreaction of related compounds, such as ethyl 2-bromomethyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate, with specific amines in aqueous media has been explored to afford products like ethyl 5-oxo-6,7,8,9-tetrahydrobenzocycloheptene-7-carboxylate. These studies demonstrate the potential of utilizing ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)thiazole-4-carboxylate in radical cyclization and ring expansion reactions promoted through photoinduced electron transfer processes (Hasegawa, 1997).
Antimicrobial Applications
Modifications of thiazole derivatives, including ethyl 2-amino-4-methylthiazole-5-carboxylate, have shown significant antimicrobial activities. Synthesized derivatives were tested against various strains of bacteria and fungi, indicating the potential for this compound to serve as a basis for developing antimicrobial agents (Desai, Bhatt, & Joshi, 2019).
Antitumor and Anticancer Research
Synthetic modifications in related thiazole compounds have been investigated for their potential antitumor and anticancer properties. Ethyl 2-substituted-aminothiazole-4-carboxylate analogs have been synthesized and tested for in vitro antitumor activity, showing promising results against human tumor cell lines. This suggests that this compound could be explored for its antitumor properties (El-Subbagh, Abadi, & Lehmann, 1999).
Synthetic and Biological Studies
Novel series of heterocyclic compounds based on the thiazole structure have been synthesized and tested for their antibacterial and antifungal activities. Such studies highlight the potential of this compound in the development of new antibacterial and antifungal agents (Patel & Patel, 2017).
Mechanism of Action
Target of action
Thiazole derivatives have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of action
Without specific information on “Ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)thiazole-4-carboxylate”, it’s difficult to provide a detailed explanation of its interaction with its targets. Thiazole derivatives generally interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, depending on their specific biological activity .
Pharmacokinetics
Thiazole derivatives generally have good bioavailability due to their planar structure and the presence of polar groups .
Result of action
Thiazole derivatives have been found to have a variety of effects, depending on their specific biological activity .
Action environment
Factors such as ph, temperature, and the presence of other molecules can affect the action of thiazole derivatives .
properties
IUPAC Name |
ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-2-22-16(21)14-10-23-17(18-14)19-15(20)13-8-7-11-5-3-4-6-12(11)9-13/h7-10H,2-6H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVJTGWQAKOHPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC3=C(CCCC3)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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